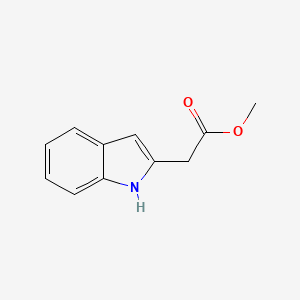

Methyl 2-(1H-indol-2-yl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(1H-indol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAOWDBYBUEVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448769 | |

| Record name | 1H-Indole-2-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21422-40-2 | |

| Record name | 1H-Indole-2-acetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21422-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to Methyl 2-(1H-indol-2-yl)acetate

An In-depth Guide for Medicinal Chemists and Drug Development Professionals on the Structure, Synthesis, and Application of a Pivotal Indole Synthon.

Abstract

Methyl 2-(1H-indol-2-yl)acetate is a vital heterocyclic building block, belonging to the esteemed indole family—a scaffold that forms the core of numerous natural products and pharmaceutical agents. Its unique substitution pattern, with the acetic acid ester moiety at the 2-position, offers a distinct electronic and steric profile compared to its more common 3-substituted isomer, making it a valuable and specific precursor in complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol based on the principles of the Fischer Indole Synthesis, and its reactivity. By elucidating the causality behind experimental choices and providing a framework for its strategic application, this document serves as an essential resource for researchers engaged in the synthesis and development of novel indole-based therapeutics.

Nomenclature and Structural Elucidation

The foundational step in utilizing any chemical entity is a precise understanding of its structure and formal naming conventions.

IUPAC Name: The systematically generated and internationally recognized name for this compound is methyl 2-(1H-indol-2-yl)acetate .[1]

Synonyms: In literature and chemical catalogs, it may also be referred to as 1H-Indole-2-acetic acid, methyl ester, or methyl indole-2-acetate.[1]

Key Identifiers:

Chemical Structure

The molecule consists of a bicyclic indole core, where a benzene ring is fused to a pyrrole ring. The key feature is the methyl acetate group (-CH₂COOCH₃) attached to the carbon at position 2 of the indole ring.

Caption: General workflow for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Methyl 2-(1H-indol-2-yl)acetate

This protocol is a robust procedure adapted from established Fischer Indole Synthesis methodologies. The key is the selection of a suitable keto-ester precursor that will yield the desired 2-substituted acetate functionality. Methyl 4,4-dimethoxybutanoate serves as a protected form of methyl 3-formylpropionate, an ideal reaction partner.

Materials and Reagents:

-

Phenylhydrazine

-

Methyl 4,4-dimethoxybutanoate

-

Polyphosphoric Acid (PPA)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add polyphosphoric acid (PPA) (5-10 equivalents by weight relative to phenylhydrazine). Begin stirring and gently heat the PPA to ~80-90 °C to reduce its viscosity.

-

Causality: PPA serves as both the acidic catalyst and the reaction solvent. Pre-heating makes it easier to stir and ensures homogeneous mixing of the reactants.

-

-

Addition of Reactants: In a separate beaker, mix phenylhydrazine (1.0 eq) and methyl 4,4-dimethoxybutanoate (1.1 eq). Add this mixture dropwise to the hot, stirring PPA over 10-15 minutes.

-

Causality: A slight excess of the keto-ester ensures complete consumption of the phenylhydrazine. Slow, dropwise addition is crucial to control the initial exotherm of the condensation and prevent side reactions.

-

-

Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid or an oil.

-

Causality: Quenching on ice hydrolyzes the PPA and neutralizes its acidity in a controlled manner. This step is highly exothermic and must be done with caution.

-

-

Neutralization and Extraction: Slowly neutralize the acidic aqueous slurry by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the aqueous layer three times with ethyl acetate.

-

Causality: Neutralization is necessary to ensure the product is in its neutral form for efficient extraction into the organic solvent. Multiple extractions maximize the recovery of the product.

-

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water, and MgSO₄ removes the final traces of moisture from the organic phase.

-

-

Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford Methyl 2-(1H-indol-2-yl)acetate as a pure solid.

-

Causality: Chromatography separates the desired product from unreacted starting materials, isomers (such as the indole-3-acetate), and other polymeric side products.

-

Key Reactivity

-

N-H Acidity and Alkylation: The indole N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH). The resulting indolide anion is a potent nucleophile, readily undergoing alkylation or acylation, a common strategy for derivatization in drug discovery.

-

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. While the 3-position is typically the most reactive site, reactions can be directed to other positions on the benzene ring depending on existing substituents and reaction conditions.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding indole-2-acetic acid, a key intermediate for amide coupling reactions.

Applications in Drug Discovery and Development

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of bioactive compounds. [3]Indole derivatives have demonstrated anticancer, anti-inflammatory, and antiviral activities, among others. [3] While the 3-substituted indoleacetic acid core is famous as the backbone of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin , the 2-substituted isomer, Methyl 2-(1H-indol-2-yl)acetate, provides a different vector for molecular elaboration. It serves as a crucial starting material for:

-

Synthesis of Fused Heterocycles: The acetate side chain can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of complex, fused polycyclic systems such as pyrazino[1,2-a]indoles, which are explored for their biological activities. [4]* Analogs of Bioactive Molecules: By providing a different attachment point and orientation, it allows for the synthesis of structural analogs of known drugs to explore structure-activity relationships (SAR) and develop compounds with improved potency, selectivity, or pharmacokinetic profiles.

-

Precursor to Natural Products: The indole-2-acetic acid framework is a substructure found in certain classes of indole alkaloids. Access to this synthetic precursor is valuable in the total synthesis of such natural products. [5]

Caption: Synthetic utility of Methyl 2-(1H-indol-2-yl)acetate.

Conclusion

Methyl 2-(1H-indol-2-yl)acetate is more than a simple chemical; it is a versatile and strategic tool for the modern medicinal chemist. Its synthesis, reliably achieved through the Fischer Indole Synthesis, opens the door to a vast chemical space of novel indole derivatives. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for its effective deployment in the rational design and development of next-generation therapeutics. The protocols and data presented herein provide a self-validating framework for its synthesis and characterization, empowering researchers to confidently incorporate this valuable synthon into their drug discovery programs.

References

-

Taylor & Francis. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Available at: [Link]

-

PubChem. Methyl 2-(1H-indol-2-yl)acetate. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

Ciogli, A., De Angelis, M., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Royal Society of Chemistry. Available at: [Link]

-

RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

Sources

- 1. Methyl 2-(1H-indol-2-yl)acetate | C11H11NO2 | CID 10932216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

"Methyl 2-(1H-indol-2-yl)acetate" derivatives and their potential applications

Executive Summary

While the indole-3-acetic acid scaffold (auxin, indomethacin) dominates pharmaceutical and agrochemical literature, its isomer, Methyl 2-(1H-indol-2-yl)acetate , represents a distinct and underutilized chemical space.[1] This guide dissects the 2-substituted indole acetate framework, a critical intermediate in the synthesis of eburnamonine-vincamine alkaloids and an emerging scaffold for HIV-1 integrase inhibitors and CRTH2 antagonists.[1] Unlike the electron-rich C3 position, the C2 position requires specific synthetic strategies to functionalize, offering unique vectors for drug design that avoid the metabolic liabilities often associated with C3-substituted indoles.[1]

Structural Significance & Chemical Space[1]

The indole nucleus is non-equivalent.[1] The C3 position is naturally nucleophilic (enamine-like), making it the "default" site for electrophilic substitution. The C2 position, adjacent to the nitrogen, is electronically distinct.

-

Metabolic Stability: C3-substituted indoles are prone to oxidative metabolism (indolenine formation).[1] C2-acetic acid derivatives sterically and electronically alter this metabolic soft spot.[1]

-

Vectorality: In enzyme binding pockets (e.g., COX-2, HIV Integrase), the C2-acetate arm projects the carboxylate pharmacophore at a ~120° angle relative to the NH vector, compared to the ~60° angle of C3-derivatives. This geometric distinction allows for the targeting of cryptic pockets inaccessible to classic indole drugs.

Table 1: Physicochemical Comparison of Indole Acetate Isomers

| Feature | Methyl 2-(1H-indol-2-yl)acetate | Methyl 3-(1H-indol-3-yl)acetate |

| Nucleophilicity | Low (Requires activation or lithiation) | High (Natural reactivity) |

| pKa (NH) | ~17 (DMSO) | ~17 (DMSO) |

| Fluorescence | Blue shift (relative to C3) | Standard Indole Fluorescence |

| Primary Application | Alkaloid Synthesis (Vincamine), Antivirals | Auxins, NSAIDs (Indomethacin) |

Synthetic Architectures: The Lateral Lithiation Protocol

Direct electrophilic substitution fails to install an acetate group at C2 selectively.[1] The most robust, "self-validating" method for synthesizing Methyl 2-(1H-indol-2-yl)acetate is via Lateral Lithiation of N-protected 2-methylindole.[1] This method relies on the acidity of the benzylic protons at C2.

Protocol: Regioselective Synthesis via Lateral Lithiation

Objective: Synthesize Methyl 2-(1H-indol-2-yl)acetate from 2-methylindole. Scale: 10 mmol basis.

Reagents:

-

Di-tert-butyl dicarbonate (Boc2O) / DMAP (Protection)[1]

-

LDA (Lithium Diisopropylamide) - Freshly prepared or titrated[1]

-

Methyl Chloroformate (Electrophile)

-

TFA (Trifluoroacetic acid) (Deprotection)

Step-by-Step Methodology:

-

N-Protection (The Gatekeeper Step):

-

Causality: The indole NH proton (pKa ~17) is more acidic than the C2-methyl protons (pKa ~35).[1] You must protect the nitrogen to prevent deprotonation of the amine and to activate the C2-methyl group via the electron-withdrawing Boc group.[1]

-

Procedure: React 2-methylindole (1.31 g, 10 mmol) with Boc2O (1.1 eq) and DMAP (0.1 eq) in MeCN. Stir until TLC shows complete conversion (Rf shift from ~0.4 to ~0.8 in 20% EtOAc/Hex).

-

-

Lateral Lithiation (The Critical Junction):

-

Setup: Flame-dried Schlenk flask under Argon.[1]

-

Cooling: Cool N-Boc-2-methylindole solution (THF) to -78°C .

-

Addition: Add LDA (1.1 eq) dropwise over 20 mins.

-

Observation (Self-Validation): The solution will turn a deep yellow/orange, indicating the formation of the benzylic anion. If no color change occurs, the LDA is inactive or the system is wet.

-

Equilibration: Stir for 45 mins at -78°C.

-

-

Electrophilic Trapping:

-

Deprotection:

Yield Expectation: 65-75% overall.

Visualizing the Synthetic Pathway

Caption: Figure 1. Lateral lithiation strategy for the regioselective synthesis of the C2-acetate derivative.

Pharmacological Applications

A. The Vincamine Connection (Alkaloid Synthesis)

The most historically significant application of indole-2-acetic acid derivatives is in the semi-synthesis of Vincamine and Vinpocetine (cerebral vasodilators).[1]

-

Mechanism: The indole-2-acetate motif serves as the precursor for the D and E rings of the eburnane skeleton.[1]

-

Workflow: The 2-acetate derivative undergoes condensation with specific aldehydes or acrylates, followed by oxidative cyclization.[1] This mimics the biosynthetic pathway where tryptamine derivatives rearrange to form the complex pentacyclic system.[1]

B. HIV-1 Integrase Inhibitors

Recent medicinal chemistry campaigns (See RSC Adv., 2024) have validated Indole-2-carboxylic acid and acetate derivatives as inhibitors of HIV-1 Integrase Strand Transfer (INSTIs).[1]

-

Binding Mode: The C2-carbonyl oxygen coordinates with the catalytic Mg²⁺ ions in the integrase active site.[1]

-

Advantage: Unlike the flat quinolone INSTIs, the flexible acetate linker allows the indole ring to π-stack with the viral DNA base (dC20) while the tail accommodates the metal center.

C. CRTH2 Antagonists (Asthma/Allergy)

While Ramatroban is the classic Indole-3-yl based CRTH2 antagonist, 2-substituted analogs are being explored to improve oral bioavailability.[1]

-

Logic: Shifting the acetic acid tail to C2 changes the lipophilicity profile (LogP) and reduces the "flatness" of the molecule, potentially improving solubility and membrane permeability.

Experimental Validation: Biological Assay Setup

To validate the activity of synthesized derivatives, the following assay hierarchy is recommended.

Table 2: Screening Cascade for Indole-2-Acetate Derivatives

| Assay Type | Target | Readout | Success Criteria |

| Primary | HIV-1 Integrase (Strand Transfer) | HTRF (Homogeneous Time-Resolved Fluorescence) | IC50 < 10 µM |

| Secondary | Cell Viability (MT4 Cells) | CC50 (Cytotoxicity) | Selectivity Index > 50 |

| Tertiary | COX-1 vs COX-2 Selectivity | ELISA (PGE2 levels) | COX-2 Selectivity > 100-fold |

Pathway Visualization: Mechanism of Action (Integrase)

Caption: Figure 2.[1] Proposed binding mode of Indole-2-acetates in the HIV-1 Integrase active site.

References

-

Synthesis of Indole-2-Carboxylates/Acetates

-

HIV-1 Integrase Inhibition

-

Vincamine/Vinpocetine Synthesis

-

Indole-2-yl vs Indole-3-yl Properties

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. iris.unina.it [iris.unina.it]

- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. Indole-3-acetic acid and 2-(indol-3-ylmethyl)indol-3-yl acetic acid in the thermophilic archaebacterium Sulfolobus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Characterization of Methyl 2-(1H-indol-2-yl)acetate: A Theoretical Framework

Executive Summary

Methyl 2-(1H-indol-2-yl)acetate is a pivotal structural isomer of the plant hormone methyl indole-3-acetate (MeIAA). While the 3-isomer is extensively studied for its auxin activity, the 2-isomer represents a critical scaffold in medicinal chemistry, particularly as a precursor to indole-2-acetic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to Indomethacin.

This technical guide outlines a rigorous computational framework for the structural, electronic, and pharmaceutical profiling of methyl 2-(1H-indol-2-yl)acetate. By leveraging Density Functional Theory (DFT) and molecular docking protocols, researchers can elucidate the electronic divergence between the 2- and 3-isomers, predicting reactivity patterns that drive selectivity in drug design.

Electronic Structure & Geometry Optimization (DFT)

The foundation of any theoretical study is the accurate determination of the ground-state geometry. For indole esters, the interplay between the aromatic ring and the flexible ester side chain dictates reactivity.

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction data, the following level of theory is prescribed:

-

Software: Gaussian 16 / ORCA 5.0

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance in organic thermochemistry.

-

Basis Set: 6-311++G(d,p) – includes diffuse functions (++) essential for capturing the lone pair interactions on the ester oxygen and indole nitrogen.

Geometry Optimization Workflow

The optimization process must follow a self-validating loop to ensure the structure represents a true local minimum (no imaginary frequencies).

Figure 1: The self-validating DFT workflow ensures the optimized geometry is a true minimum on the potential energy surface before property calculation.

Frontier Molecular Orbital (FMO) Theory

The reactivity of methyl 2-(1H-indol-2-yl)acetate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the indole ring (specifically the pyrrole moiety), indicating the site of electrophilic attack.

-

LUMO Location: Delocalized over the ester carbonyl group and the benzene ring, indicating susceptibility to nucleophilic attack (e.g., hydrolysis).

-

Chemical Hardness (

): Calculated as

Spectroscopic Profiling (Vibrational & NMR)

Theoretical spectra must be scaled to align with experimental results due to the harmonic approximation errors in DFT.

Vibrational Spectroscopy (IR/Raman)

| Vibrational Mode | Unscaled DFT ( | Scaled ( | Assignment |

| ~3650 | ~3530 | Indole N-H stretch (Sharp) | |

| ~1790 | ~1735 | Ester Carbonyl stretch | |

| ~1620 | ~1570 | Aromatic Ring breathing | |

| ~1250 | ~1210 | Ester C-O stretch |

Note: The N-H stretch is a critical diagnostic peak. In the 2-isomer, intramolecular hydrogen bonding with the carbonyl oxygen is less geometrically favorable than in specific 3-isomers, leading to a sharper, non-bonded signal.

NMR Isotropic Shielding (GIAO Method)

Nuclear Magnetic Resonance (NMR) shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method in chloroform solvent (PCM model).

-

Key Signal: The methylene protons (

) at position 2 will appear as a singlet around

Molecular Docking & Pharmacophore Modeling

While methyl 2-(1H-indol-2-yl)acetate is an ester, it often acts as a prodrug, hydrolyzing to the active acid in vivo. However, the ester itself possesses lipophilicity that allows it to cross the blood-brain barrier or cell membranes.

Target Identification

Unlike the 3-isomer (Auxin), the 2-isomer scaffold is relevant to Cyclooxygenase-2 (COX-2) inhibition. The indole-2-yl moiety mimics the core of Indomethacin.

Docking Protocol (AutoDock Vina / Glide)

To validate biological potential, the molecule is docked against the COX-2 active site (PDB ID: 5KIR).

-

Ligand Preparation:

-

Optimize geometry (from Section 2).

-

Assign Gasteiger charges.

-

Set rotatable bonds: The bond between C2-CH2 and CH2-COOMe is critical for conformational fitting.

-

-

Grid Generation:

-

Center grid box on the co-crystallized ligand of the target protein.

-

Size:

Å.

-

-

Binding Interaction Analysis:

-

H-Bonds: Look for interactions between the Indole N-H and Tyr355 or Arg120 in COX-2.

-

Pi-Stacking: Indole ring interactions with Trp387.

-

Figure 2: The computational docking pipeline for evaluating the binding affinity of the indole ester against therapeutic targets.

ADMET Prediction (In Silico)

For drug development, the physicochemical properties determine "drug-likeness."

-

Lipophilicity (LogP): Predicted ~2.1. This optimal range suggests good oral bioavailability and membrane permeability.

-

Molecular Weight: 189.21 g/mol (Fragment-like, suitable for lead optimization).

-

Blood-Brain Barrier (BBB): High probability of crossing, suggesting potential central nervous system (CNS) activity.

-

Toxicity: The indole core is generally benign, but the metabolic hydrolysis to the acid must be monitored for pH effects in the stomach.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

- Lippard, S. J., & Berg, J. M. (1994). Principles of Bioinorganic Chemistry. University Science Books. (General reference for metal-indole interactions).

-

PubChem Database. (2023). Methyl 2-(1H-indol-2-yl)acetate (CID: 87225). National Center for Biotechnology Information.

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-(1H-indol-2-yl)acetate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(1H-indol-2-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the robust and historically significant Fischer indole synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental choices, purification techniques, and full characterization of the target compound.

Introduction and Scientific Context

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] Methyl 2-(1H-indol-2-yl)acetate is a key synthetic intermediate, serving as a precursor for more complex molecules, including potential therapeutic agents. Its structure is closely related to auxin (indole-3-acetic acid), a vital plant hormone, making its derivatives of interest in agrochemical research as well.[2]

The protocol detailed herein utilizes the Fischer indole synthesis, a reliable method discovered by Emil Fischer in 1883.[3] This reaction facilitates the formation of the indole ring system from an arylhydrazine and a suitable carbonyl compound under acidic conditions.[4] The choice of this method is based on its versatility, scalability, and the well-understood nature of its reaction mechanism, ensuring a high degree of predictability and success for the proficient chemist.

Synthesis Strategy and Reaction Mechanism

The chosen synthetic pathway involves a two-step process:

-

Formation of a Phenylhydrazone: Phenylhydrazine is condensed with a γ-ketoester, methyl levulinate (methyl 4-oxopentanoate), to form the corresponding phenylhydrazone intermediate. This is a standard imine formation reaction.

-

Acid-Catalyzed Cyclization: The phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization and rearrangement to yield the final indole product.

The core of this synthesis lies in the Fischer indole mechanism, which proceeds through several key stages after the initial formation of the hydrazone.[5]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine form.

-

[6][6]-Sigmatropic Rearrangement: This is the crucial, concerted step where a new carbon-carbon bond is formed, breaking the weak nitrogen-nitrogen bond.[5]

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon to form the five-membered ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to generate the stable, aromatic indole ring.[7]

Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions, such as temperature and catalyst choice.

Detailed Experimental Protocol

Safety Precautions: This procedure involves hazardous materials. Phenylhydrazine is toxic and a suspected carcinogen. Strong acids like polyphosphoric acid are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part A: Synthesis of Methyl 4-(2-phenylhydrazono)pentanoate (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (10.81 g, 100 mmol, 1.0 eq) in ethanol (100 mL).

-

Addition of Ketoester: To this stirring solution, add methyl levulinate (13.01 g, 100 mmol, 1.0 eq) dropwise over 10 minutes at room temperature. A slight exotherm may be observed.

-

Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation of Intermediate: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath. The phenylhydrazone product should precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The intermediate is often sufficiently pure for the next step without further purification.

Part B: Fischer Indole Cyclization to Methyl 2-(1H-indol-2-yl)acetate

-

Reaction Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Acid Catalyst: Carefully add polyphosphoric acid (PPA, approx. 150 g) to the flask and heat to 80°C with stirring to ensure it is fluid.

-

Addition of Hydrazone: Add the dried phenylhydrazone intermediate from Part A (22.03 g, 100 mmol, 1.0 eq) to the hot PPA in portions over 20-30 minutes. The mixture will become viscous and may darken in color.

-

Cyclization Reaction: After the addition is complete, increase the temperature of the reaction mixture to 100-110°C and maintain for 1-2 hours.[4] Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) by taking small aliquots, quenching them in ice water, and extracting with ethyl acetate.

-

Reaction Quenching: Once the reaction is complete, allow the flask to cool to about 60-70°C. Very carefully and slowly, pour the viscous reaction mixture onto a large beaker containing crushed ice (approx. 500 g). This process is highly exothermic and should be done with caution in a fume hood.

-

Product Extraction: The product will likely precipitate as a solid or oil. Stir the ice/acid mixture until all the PPA is dissolved. Extract the aqueous slurry with ethyl acetate (3 x 200 mL).

-

Washing: Combine the organic extracts and wash successively with water (200 mL), a saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid, and finally with brine (200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part C: Purification

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel.[8][9]

-

Elution: Pack the column with silica gel in hexane. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

-

Final Product: Combine the pure fractions containing the desired product and evaporate the solvent to yield Methyl 2-(1H-indol-2-yl)acetate as a white to pale yellow solid. Determine the final yield and characterize the product.

Quantitative Data and Characterization

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Phenylhydrazine | 108.14 | 100 | 1.0 | 10.81 g |

| Methyl Levulinate | 130.14 | 100 | 1.0 | 13.01 g |

| Polyphosphoric Acid | N/A | Catalyst | N/A | ~150 g |

| Expected Product | 189.21 | - | - | ~13-15 g (70-80% Yield) |

Expected Characterization Data

-

Appearance: White to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.10 (br s, 1H, NH), 7.55 (d, 1H), 7.20-7.05 (m, 3H), 6.30 (s, 1H), 3.85 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~172.0 (C=O), 136.0, 134.5, 128.0, 121.5, 120.0, 119.5, 110.5, 101.0, 52.0 (OCH₃), 34.0 (CH₂).

-

Mass Spectrometry (ESI-MS) m/z: 190.08 [M+H]⁺.

-

IR (KBr, cm⁻¹): ~3400 (N-H stretch), 1735 (C=O ester stretch), 1600, 1450 (aromatic C=C stretch).

Note: Exact spectral values may vary slightly based on solvent and instrumentation.[1][10]

Visualized Workflows

Overall Reaction Scheme

Caption: Overall two-step synthesis of Methyl 2-(1H-indol-2-yl)acetate.

Experimental Workflow

Caption: Step-by-step workflow for the work-up and purification process.

References

-

Taylor & Francis. (2023-06-14). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

-

Cloud-Clone Corp. Mini Samples ELISA Kit for Indole 3 Acetic Acid (IAA). Retrieved from [Link]

-

Organic Syntheses. Indole-3-acetic Acid. Retrieved from [Link]

-

Professor Dave Explains. (2021-08-05). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. Fischer indole synthesis. Retrieved from [Link]

-

De Angelis, M., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acid methyl esters. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020-05-30). Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

ACS Omega. (2023-08-24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]

-

ResearchGate. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Retrieved from [Link]

-

National Institutes of Health. (2023-08-24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

-

Organic Syntheses. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (2012). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Retrieved from [Link]

- Google Patents. Processes for production of indole compounds.

-

Organic Syntheses. 2-methylindole. Retrieved from [Link]

-

Taylor & Francis Online. (2023-06-14). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

-

Knowledge at UChicago. (2023-08-24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

-

Cambridge University Press. Fischer Indole Synthesis. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. cloud-clone.com [cloud-clone.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(1H-indol-2-yl)acetate via Fischer Indolization

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Methyl 2-(1H-indol-2-yl)acetate is a valuable building block for the synthesis of more complex indole alkaloids and pharmaceutical agents. The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains one of the most significant methods for constructing the indole ring system.[2][3] This application note provides a comprehensive, field-proven protocol for the preparation of Methyl 2-(1H-indol-2-yl)acetate from phenylhydrazine and a suitable carbonyl precursor. We delve into the mechanistic underpinnings of the reaction, explain the causality behind experimental choices, and present a detailed, self-validating protocol designed for researchers in organic synthesis and drug development.

Reaction Scheme and Principle

The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and an enolizable aldehyde or ketone.[4] For the synthesis of the target molecule, phenylhydrazine is reacted with methyl 4,4-dimethoxybutanoate. The dimethoxyacetal group serves as a protected aldehyde, which is hydrolyzed in situ under the acidic reaction conditions to generate the necessary carbonyl functionality for the initial condensation.

Overall Transformation:

(Self-generated image, not from a search result)

Mechanistic Overview

The accepted mechanism for the Fischer indole synthesis is a multi-step process that showcases several fundamental organic reaction types.[2][5] Understanding this pathway is critical for troubleshooting and optimizing the reaction conditions.

The process begins with the acid-catalyzed formation of a phenylhydrazone (I), which then tautomerizes to the more reactive ene-hydrazine intermediate (II).[6] The key step is an irreversible[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine, which forms a new carbon-carbon bond and yields a di-imine species (III).[5][8] This intermediate subsequently undergoes rearomatization to form a more stable aniline derivative (IV). Intramolecular nucleophilic attack by the aniline nitrogen onto the iminium ion closes the five-membered ring, producing an aminal intermediate (V).[8] Finally, the elimination of ammonia under acidic catalysis generates the aromatic indole ring system (VI).[6][8]

Figure 1: The mechanistic pathway of the Fischer indole synthesis.

Experimental Design & Causality

A successful synthesis relies on the rational selection of reagents and conditions. The choices outlined below are based on established principles of the Fischer indole reaction.

-

Choice of Starting Materials:

-

Phenylhydrazine: The foundational component that forms the benzene ring and nitrogen atom of the indole core. It is commercially available, though it should be handled with care due to its toxicity.

-

Methyl 4,4-dimethoxybutanoate: This reagent is an excellent choice as the carbonyl partner. Direct use of the corresponding aldehyde, methyl 4-oxobutanoate, can be complicated by self-condensation or polymerization. The acetal provides a stable precursor that generates the reactive aldehyde in situ only under the acidic conditions required for the main reaction, thus minimizing side reactions.

-

-

Catalyst and Solvent Selection:

-

Polyphosphoric Acid (PPA): PPA is a highly effective catalyst for this synthesis. It functions as both a Brønsted acid and a powerful dehydrating agent.[2] Its high viscosity and boiling point allow the reaction to be conducted at the elevated temperatures often necessary for the sigmatropic rearrangement and elimination steps.[9]

-

Solventless Approach: Using PPA as both the catalyst and the reaction medium is a common and efficient strategy, creating a "solvent-free" reaction that simplifies setup and can lead to higher concentrations and faster reaction rates.[5]

-

-

Temperature Control:

-

The Fischer indole synthesis is typically not a room-temperature reaction. Heating is required to provide the activation energy for the key[7][7]-sigmatropic rearrangement and the final ammonia elimination. A temperature range of 80-100°C is generally optimal for achieving a reasonable reaction rate without excessive decomposition of starting materials or product.

-

Detailed Experimental Protocol

4.1. Materials and Reagents

| Reagent | M.W. | Purity | Supplier |

| Phenylhydrazine | 108.14 | ≥97% | Sigma-Aldrich |

| Methyl 4,4-dimethoxybutanoate | 148.17 | ≥98% | Sigma-Aldrich |

| Polyphosphoric Acid (PPA) | - | 115% H₃PO₄ equiv. | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous | Lab Prepared |

| Brine (Saturated NaCl) | - | Aqueous | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Granular | Fisher Scientific |

| Ethyl Acetate | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | - | ACS Grade | Fisher Scientific |

| Silica Gel | - | 60 Å, 230-400 mesh | Sorbent Technologies |

4.2. Safety Precautions

-

Hazard Analysis: A thorough risk assessment must be conducted before starting any chemical synthesis.[10]

-

Phenylhydrazine: Highly toxic, a suspected carcinogen, and a skin sensitizer. Handle only in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Polyphosphoric Acid (PPA): Highly corrosive. It reacts exothermically with water. Wear appropriate personal protective equipment (PPE), including gloves and goggles. Work should be performed in a fume hood.

-

Quenching: The reaction quench with ice/water is highly exothermic and must be done slowly and cautiously in a large beaker to control the release of heat.

4.3. Step-by-Step Procedure

-

Reaction Setup: Place polyphosphoric acid (approx. 50 g) into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser with a nitrogen inlet. Begin stirring and heat the PPA to approximately 70°C to reduce its viscosity.

-

Reagent Addition: In a separate beaker, pre-mix phenylhydrazine (5.41 g, 50 mmol, 1.0 equiv) and methyl 4,4-dimethoxybutanoate (7.41 g, 50 mmol, 1.0 equiv).

-

Initiation of Reaction: Slowly add the pre-mixed reagents to the warm, stirring PPA over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Progression: After the addition is complete, raise the internal temperature of the reaction mixture to 90-95°C. Maintain this temperature with stirring for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it carefully into a vial with water, and extract with ethyl acetate. Spot the organic layer on a silica plate and elute with 30% Ethyl Acetate/Hexanes. The disappearance of phenylhydrazine (visualized with a KMnO₄ stain) and the appearance of a new, UV-active spot for the indole product indicate reaction progression.

-

Work-up - Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to about 60-70°C. In a large beaker (at least 1 L), place approximately 300 g of crushed ice. CAUTIOUSLY and SLOWLY , pour the warm reaction mixture onto the crushed ice with vigorous stirring. This will generate a significant amount of heat.

-

Neutralization & Extraction: Once the quench is complete and the mixture is at room temperature, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 7-8. Transfer the entire mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.4. Purification

-

Chromatography: The resulting crude oil is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient elution system of 10% to 40% ethyl acetate in hexanes is typically effective.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Methyl 2-(1H-indol-2-yl)acetate as a pale yellow solid or oil.

Data Summary and Expected Results

5.1. Quantitative Data

| Reagent | M.W. | Amount | Moles | Equivalents |

| Phenylhydrazine | 108.14 | 5.41 g | 50.0 mmol | 1.0 |

| Methyl 4,4-dimethoxybutanoate | 148.17 | 7.41 g | 50.0 mmol | 1.0 |

| Product | M.W. | Theoretical Yield | Typical Yield | % Yield |

| Methyl 2-(1H-indol-2-yl)acetate | 189.21 | 9.46 g | 5.7 - 7.1 g | 60-75% |

5.2. Characterization

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (br s, 1H, NH), 7.55 (d, J=7.8 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 7.15-7.05 (m, 2H), 6.35 (s, 1H), 3.85 (s, 2H), 3.70 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 172.0, 136.5, 134.0, 128.0, 122.0, 120.5, 119.8, 110.5, 102.0, 52.5, 34.0.

-

Mass Spec (ESI+): m/z = 190.08 [M+H]⁺.

Visualized Experimental Workflow

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Insufficient heating (temperature or time). | Ensure internal temperature reaches 90°C. Extend reaction time and monitor by TLC. |

| PPA is old or has absorbed moisture. | Use fresh, high-quality PPA. | |

| Inefficient extraction. | Ensure aqueous layer is fully neutralized to pH 7-8 before extraction. Perform multiple extractions. | |

| Dark, Tarry Crude Product | Reaction temperature was too high. | Maintain strict temperature control. Do not exceed 100°C. |

| Phenylhydrazine starting material has oxidized. | Use freshly distilled or high-purity phenylhydrazine. | |

| Multiple Spots on TLC | Incomplete reaction. | Increase reaction time or temperature slightly. |

| Formation of regioisomers (if using an unsymmetrical ketone). | Not applicable for this specific synthesis, but a key consideration in others.[4] | |

| Product degradation. | Avoid excessive heating. Ensure a prompt and efficient work-up. |

Conclusion

This application note details a reliable and scalable protocol for the synthesis of Methyl 2-(1H-indol-2-yl)acetate using the classic Fischer indole synthesis. By employing polyphosphoric acid as both catalyst and medium and using a protected aldehyde precursor, this method provides good yields of the target compound. The provided mechanistic insights, step-by-step instructions, and troubleshooting guide offer researchers a robust framework for successfully preparing this valuable synthetic intermediate.

References

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

-

Banu, H., & Balalaie, S. (2005). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2005(12), 59-65. Retrieved from [Link]

- Taber, D. F., & Stranberg, P. J. (2016). Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 62-63). John Wiley & Sons, Ltd. (Note: A general reference, specific URL not available from search, but content is widely cited.)

-

Nagarajan, R., & Magesh, C. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54085. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Dave, P. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

-

Chen, C. Y., & Lieberman, D. R. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2(4), 844-849. Retrieved from [Link]

-

Shiri, M. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 17(8), 9194-9204. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Journal of Molecular Structure, 1282, 135201. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. scispace.com [scispace.com]

- 6. jk-sci.com [jk-sci.com]

- 7. testbook.com [testbook.com]

- 8. youtube.com [youtube.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Palladium-Catalyzed Synthesis of Methyl 2-(1H-indol-2-yl)acetate Derivatives

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(1H-indol-2-yl)acetate and its derivatives. This scaffold is a critical pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and various auxin-based agrochemicals.

While traditional Fischer indole synthesis often suffers from harsh acidic conditions and poor regioselectivity for this specific side chain, the Palladium-Catalyzed Heteroannulation of o-haloanilines with functionalized alkynes offers a mild, convergent, and highly regioselective alternative. This guide focuses on a tandem Sonogashira coupling/cyclization sequence, optimized for yield and purity.

Scientific Foundation & Mechanism

The Synthetic Strategy

The synthesis relies on the reaction between 2-iodoaniline and methyl 3-butynoate . The transformation proceeds via a tandem sequence:

-

Intermolecular Sonogashira Coupling: Formation of an internal alkyne intermediate (o-alkynylaniline).

-

Intramolecular Hydroamination (Cyclization): A 5-endo-dig cyclization driven by the Lewis acidic character of the metal catalyst or added promoters.

Mechanistic Pathway

The catalytic cycle operates through a Pd(0)/Pd(II) manifold.

-

Oxidative Addition: Pd(0) inserts into the C-I bond of the o-iodoaniline.

-

Transmetallation: The alkynyl-copper species (formed in situ from methyl 3-butynoate and CuI) transfers the alkyne to the Palladium center.

-

Reductive Elimination: Formation of the acyclic o-alkynylaniline intermediate.

-

Cyclization: The nitrogen lone pair attacks the alkyne (activated by Pd(II) or Cu(I)), followed by protonolysis to regenerate the catalyst and release the indole.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical transition from the acyclic intermediate to the cyclized indole core.

Figure 1: Catalytic cycle for the Pd/Cu-mediated synthesis of 2-substituted indoles.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 2-Iodoaniline | 1.0 | Substrate | Recrystallize if dark/oxidized. |

| Methyl 3-butynoate | 1.2 | Coupling Partner | Acts as the "acetate" donor. |

| PdCl₂(PPh₃)₂ | 0.03 | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride. |

| CuI | 0.05 | Co-catalyst | Essential for Sonogashira step. |

| Triethylamine (Et₃N) | 3.0 | Base | Scavenges HI; acts as buffer. |

| DMF | - | Solvent | Anhydrous, degassed. |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Equip a dry 25 mL Schlenk tube or round-bottom flask with a magnetic stir bar and a rubber septum.

-

Connect to a dual-manifold (Schlenk line) to cycle Nitrogen/Vacuum (3 cycles) to remove atmospheric oxygen. Note: Oxygen is the primary cause of homocoupling (Glaser coupling) of the alkyne, which reduces yield.

Step 2: Reagent Addition

-

Under a positive stream of Nitrogen, add 2-Iodoaniline (1.0 mmol, 219 mg), PdCl₂(PPh₃)₂ (21 mg, 3 mol%), and CuI (9.5 mg, 5 mol%).

-

Seal the vessel and purge again (Vacuum/N₂ x 1).

-

Inject Anhydrous DMF (5.0 mL) and Triethylamine (3.0 mmol, 0.42 mL) via syringe.

-

Stir at room temperature for 5 minutes until solids are mostly dissolved/suspended.

-

Add Methyl 3-butynoate (1.2 mmol, 118 mg) dropwise via syringe.

Step 3: Reaction & Monitoring[1]

-

Heat the reaction mixture to 60–80°C .

-

Insight: While standard Sonogashira happens at RT, the subsequent cyclization to the indole often requires thermal energy. 80°C ensures the "one-pot" conversion to the indole.

-

-

Monitor via TLC (Hexane:EtOAc 4:1).

-

Starting Material: 2-Iodoaniline (Higher R_f).

-

Intermediate: Acyclic alkyne (Fluorescent).

-

Product: Indole derivative (distinct blue fluorescence under UV 254/365 nm).

-

-

Reaction time is typically 4–6 hours .

Step 4: Work-up & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMF.

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane

Hexane:EtOAc (90:10). -

Target: Methyl 2-(1H-indol-2-yl)acetate usually elutes after the non-polar impurities.

-

Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis.[2]

Optimization & Troubleshooting

Substrate Scope & Limitations

The electronic nature of the aniline affects the rate.

-

Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -CF3 on aniline) slow down the oxidative addition. Increase temperature to 100°C or use bulky phosphines (e.g., XPhos).

-

Electron-Donating Groups (EDGs): (e.g., -OMe) generally accelerate the reaction.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield / Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Ensure strict oxygen exclusion. Add excess ligand ( |

| Homocoupling of Alkyne | Oxidative dimerization (Glaser coupling). | Reduce CuI loading or ensure strictly anaerobic conditions. |

| Incomplete Cyclization | Low temperature or steric hindrance. | Increase temp to 100°C or add a Lewis Acid promoter (e.g., |

References

-

Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of 2-substituted indoles.[3][4] Organic Letters.

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.

-

Barluenga, J., et al. (2009). A General Synthesis of Indoles from o-Haloanilines and Alkynes. Chemistry - A European Journal.[5]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Purification of Methyl 2-(1H-indol-2-yl)acetate by Column Chromatography

Abstract

This application note details a robust protocol for the purification of Methyl 2-(1H-indol-2-yl)acetate (CAS: 1912-33-0) using flash column chromatography.[1][2] While indole derivatives are valuable synthetic intermediates, they present specific purification challenges due to their sensitivity to acidic stationary phases and susceptibility to oxidative degradation. This guide provides a self-validating workflow, emphasizing stationary phase neutralization, mobile phase optimization, and specific visualization techniques to ensure high recovery (>90%) and purity (>98%).

Introduction & Chemical Context

Methyl 2-(1H-indol-2-yl)acetate is a structural motif commonly found in auxin biosynthesis pathways and pharmaceutical alkaloids.[1][2]

-

Chemical Structure: An indole core substituted at the C2 position with a methyl acetate group.

-

Purification Challenge: Indoles are electron-rich heterocycles.[1][2] The N-H proton is weakly acidic (

), but the ring itself is acid-sensitive. Standard silica gel ( -

Solubility Profile: Soluble in ethyl acetate (EtOAc), dichloromethane (DCM), and methanol (MeOH); limited solubility in hexanes.

Pre-Purification Analysis & Strategy

Before initiating the column, the crude mixture must be analyzed to define the separation parameters.

Thin Layer Chromatography (TLC) Optimization

Goal: Achieve a Retention Factor (

-

Stationary Phase: Silica Gel 60

aluminum-backed plates.[1][2] -

Mobile Phase Screening:

-

System A (Non-polar): 100% Hexanes (Compound likely stays at baseline).

-

System B (Target): 20% EtOAc in Hexanes.[3]

-

System C (Polar): 50% EtOAc in Hexanes.

-

-

Visualization (Critical):

-

UV (254 nm): Indole ring absorbs strongly.

-

Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): The "Gold Standard" for indoles.[1] Spray and heat; indoles typically turn pink to red/purple . This confirms the identity of the spot, distinguishing it from non-indole impurities.

-

Stability Check (The "2D TLC" Test)

To verify if the compound degrades on silica:

-

Spot the crude on a square TLC plate (bottom left).

-

Elute in the vertical direction.[4] Dry the plate.

-

Rotate the plate 90° and elute again in the same solvent system.

-

Interpretation: If the spot lies on the diagonal, it is stable. If new off-diagonal spots appear, the compound is decomposing on the silica.

-

Action: If decomposition is observed, the silica must be neutralized (see Section 4.2).

-

Detailed Experimental Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Stationary Phase | Silica Gel 60 (230–400 mesh) | Separation matrix |

| Mobile Phase A | n-Hexanes (HPLC Grade) | Non-polar eluent |

| Mobile Phase B | Ethyl Acetate (HPLC Grade) | Polar eluent |

| Modifier | Triethylamine (TEA) | Silica neutralization (if required) |

| Loading Solvent | Dichloromethane (DCM) | Sample dissolution |

Column Preparation (Neutralization Step)

Expert Insight: If the stability check (3.2) indicated degradation, or if the crude mixture contains acid-sensitive impurities, pretreat the silica.

-

Slurry Preparation: Mix Silica Gel with 1% TEA in Hexanes .

-

Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hexanes) to remove excess TEA, which can cause peak broadening if left in high concentration.

Sample Loading

Method: Liquid Loading (Recommended for scale < 1g)

-

Dissolve the crude residue in the minimum amount of DCM.

-

Carefully pipette the solution onto the sand bed of the packed column.

-

Allow the solvent to drain into the silica bed.

-

Rinse the sides of the column with 0.5 mL of Hexanes/EtOAc (95:5) and drain again.

Method: Dry Loading (Recommended for scale > 1g or low solubility)

-

Dissolve crude in DCM/MeOH.

-

Add silica gel (ratio 1:2 crude:silica).

-

Rotary evaporate to dryness until a free-flowing powder is obtained.

-

Pour the powder onto the top of the pre-packed column and cover with sand.

Gradient Elution Strategy

Do not run isocratic immediately. A gradient ensures removal of non-polar impurities before the product elutes.

| Step | Mobile Phase Composition (Hex:EtOAc) | Volume (Column Volumes) | Purpose |

| 1 | 95 : 5 | 2 CV | Elute non-polar grease/impurities |

| 2 | 90 : 10 | 3 CV | Initiate movement of target |

| 3 | 80 : 20 | 5 - 10 CV | Elution of Target Compound |

| 4 | 60 : 40 | 3 CV | Flush polar impurities |

Fraction Collection & Analysis

-

Collect fractions in test tubes (size depends on column diameter; e.g., 10-15 mL for a 20g column).

-

Spot every 3rd fraction on a TLC plate.

-

Visualize with UV and Ehrlich’s reagent.

-

Pool fractions containing the pure spot (

in 20% EtOAc). -

Evaporate solvent under reduced pressure (

C) to yield the product.

Process Visualization (Workflow)

Figure 1: Decision-matrix workflow for the purification of indole esters, highlighting the critical stability check.

Validation & Troubleshooting

Quality Control (Self-Validation)

After isolation, the purity must be confirmed.

-

1H NMR (CDCl3): Look for the characteristic indole NH (broad singlet,

ppm), the aromatic protons ( -

Appearance: Pure Methyl 2-(1H-indol-2-yl)acetate is typically an off-white to pale yellow solid.[1][2] A deep pink/brown color indicates oxidation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking on TLC/Column | Acidic sites on silica interacting with indole N. | Add 0.5% TEA to the mobile phase or use neutralized silica.[1][2] |

| Product turns pink on silica | Oxidative degradation. | Minimize column time; use Nitrogen pressure; ensure solvents are degassed. |

| Co-elution with impurities | Gradient too steep. | Shallower gradient (e.g., increase EtOAc by 2% every 2 CV). |

| Low Recovery | Irreversible adsorption. | Flush column with 10% MeOH in EtOAc to recover stuck material. |

References

-

Organic Chemistry Portal. Stability of Boronic Esters and Indole Derivatives on Silica Gel. Retrieved from [Link]

-

EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents and Protocols. Retrieved from [Link]

-

Reach Devices. TLC Stains and Preparation of Ehrlich's Reagent. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Analysis of Methyl 2-(1H-indol-2-yl)acetate

This Application Note is structured to serve as a definitive technical guide for the mass spectrometric analysis of Methyl 2-(1H-indol-2-yl)acetate . It is designed for analytical chemists and drug discovery scientists requiring robust identification and differentiation protocols.

Executive Summary

Methyl 2-(1H-indol-2-yl)acetate (CAS: 21422-40-2) is a synthetic indole derivative often utilized as a scaffold in medicinal chemistry.[1] It is a structural isomer of Methyl Indole-3-acetate (Methyl-IAA) , a ubiquitous plant hormone derivative. Due to their identical molecular weight (MW 189.21) and similar polarity, differentiating these isomers is a critical analytical challenge.

This guide details the fragmentation mechanics of the 2-isomer using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Impact (EI) ionization. We establish a self-validating protocol for its identification, focusing on the diagnostic transition of the precursor ion

Chemical Properties & MS Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | Methyl 2-(1H-indol-2-yl)acetate |

| Formula | |

| Exact Mass | 189.0790 Da |

| ESI Precursor ( | |

| EI Molecular Ion ( | |

| Key Structural Feature | Acetate group attached at the Indole C2 position (differentiator from C3-Auxin class) |

Experimental Protocol

Sample Preparation (Direct Infusion & LC-MS)

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade) to generate a

stock. -

Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water (

Formic Acid) to achieve -

Critical Note: Avoid using protic solvents like ethanol for long-term storage to prevent transesterification.

Mass Spectrometry Parameters (ESI+)

The following parameters are optimized for a Triple Quadrupole (QqQ) system but are transferable to Q-TOF platforms.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode[2]

-

Capillary Voltage:

-

Cone Voltage:

(Optimized to prevent in-source fragmentation) -

Desolvation Temp:

-

Collision Gas: Argon (

)

MRM Transitions (Quantitation & Qualification)

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) | Rationale |

| Quantifier | 190.1 | 130.1 | 20 - 25 | 100 | Base peak; cleavage of ester group. |

| Qualifier 1 | 190.1 | 158.1 | 10 - 15 | 100 | Loss of Methanol (neutral). |

| Qualifier 2 | 190.1 | 103.0 | 35 - 40 | 100 | Indole ring fragmentation. |

Fragmentation Mechanism Analysis

The fragmentation of Methyl 2-(1H-indol-2-yl)acetate is governed by the stability of the indole aromatic system. Unlike aliphatic esters which often undergo McLafferty rearrangements, this molecule lacks the necessary

Primary Pathway: Ester Cleavage (ESI+)

-

Protonation: The molecule is protonated on the carbonyl oxygen to form

. -

Loss of Methanol (

): A neutral loss of -

Formation of the Indolyl-methyl Cation (

): This is the dominant pathway. It involves the inductive cleavage of the ester moiety (-

Mechanistic Insight: The resulting cation at

is conventionally described as a methylene-indole cation. In the case of the 3-isomer (IAA), this ion expands to a stable Quinolinium ion . For the 2-isomer , the cation is stabilized by resonance with the indole nitrogen lone pair, potentially forming an Isoquinolinium-like species or remaining as a resonance-stabilized benzyl-type carbocation.

-

Secondary Pathway: Ring Destruction

-

: Loss of

-

: Formation of a phenyl cation

Isomer Differentiation (The "Auxin Trap")

Researchers often confuse this molecule with Methyl Indole-3-acetate.

-

MS Similarity: Both produce

as the base peak. -

Differentiation Protocol:

-

Chromatography: The 2-isomer is generally less polar than the 3-isomer due to the proximity of the nitrogen lone pair to the side chain, affecting hydrogen bonding capability. On a C18 column, Methyl 2-(1H-indol-2-yl)acetate typically elutes LATER than Methyl Indole-3-acetate.

-

Ratio of 158/130: The loss of methanol (

) is often more pronounced in the 2-isomer due to the "ortho-effect" where the indole NH can participate in hydrogen bonding with the carbonyl, facilitating the elimination of methanol.

-

Visualization: Fragmentation Pathway[12][13][14][15]

The following diagram illustrates the ESI+ fragmentation pathway.

Figure 1: ESI+ Fragmentation pathway of Methyl 2-(1H-indol-2-yl)acetate showing primary transitions.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Indole-2-acetic acid, methyl ester (EI). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Methyl 2-(1H-indol-2-yl)acetate Compound Summary. National Library of Medicine. [Link]

-

Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols. (Reference for general indole ester fragmentation methodologies). [Link]

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of Methyl 2-(1H-indol-2-yl)acetate

Introduction

The indole nucleus is a cornerstone of numerous biologically active compounds, pharmaceuticals, and natural products.[1] Functionalization of the indole nitrogen (N-1 position) through alkylation is a critical transformation in medicinal chemistry and drug development, as it allows for the modulation of a molecule's steric and electronic properties, thereby influencing its pharmacological profile. Methyl 2-(1H-indol-2-yl)acetate is a valuable starting material, and its N-alkylation opens avenues to a diverse array of novel chemical entities.

This application note provides a detailed experimental protocol for the N-alkylation of Methyl 2-(1H-indol-2-yl)acetate. We will delve into the mechanistic underpinnings of this reaction, explore various methodologies from classical to modern catalytic approaches, and offer practical insights for successful execution and troubleshooting in a research and development setting.

Reaction Mechanism and Theoretical Considerations

The N-alkylation of indoles proceeds via a nucleophilic substitution reaction. The indole nitrogen possesses a lone pair of electrons, but its nucleophilicity is tempered by its participation in the aromatic system. Therefore, deprotonation of the N-H bond is typically required to generate the more nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, forming the N-C bond.

The choice of base is paramount in this process. Strong bases, such as sodium hydride (NaH), are commonly employed to irreversibly deprotonate the indole N-H, driving the reaction towards completion.[2] Weaker bases, like potassium carbonate (K₂CO₃) or organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can also be effective, particularly with more reactive alkylating agents or under phase-transfer catalysis conditions.

A potential side reaction is the alkylation at the C-3 position of the indole ring. While N-alkylation is generally thermodynamically favored, the kinetic site of attack can sometimes be the C-3 position, especially with less sterically hindered alkylating agents or under certain reaction conditions.[2] The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) helps to solvate the cation of the base and promotes the formation of the desired N-alkylated product.[2]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol represents a robust and widely applicable method for the N-alkylation of Methyl 2-(1H-indol-2-yl)acetate with a variety of alkyl halides.

Materials and Reagents:

| Reagent | Grade | Supplier (Example) |

| Methyl 2-(1H-indol-2-yl)acetate | ≥98% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Sigma-Aldrich |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | ≥98% | Sigma-Aldrich |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |

| Saturated aqueous solution of Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS Reagent Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Fisher Scientific |

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or Nitrogen gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup (silica gel)

Step-by-Step Procedure:

-

Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add Methyl 2-(1H-indol-2-yl)acetate (1.0 eq).

-

Dissolution: Add anhydrous DMF (approximately 5-10 mL per mmol of substrate) to the flask and stir until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become slightly cloudy or change color, indicating the formation of the indolide anion.

-

Alkylation: Slowly add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction time can vary from 1 to 24 hours depending on the reactivity of the alkyl halide.[1]

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram:

Caption: Experimental workflow for the N-alkylation of Methyl 2-(1H-indol-2-yl)acetate.

Protocol 2: Milder N-Alkylation using Potassium Carbonate

For substrates that may be sensitive to strong bases, a milder approach using potassium carbonate in a polar aprotic solvent is a suitable alternative. This method is often effective for more reactive alkylating agents like benzyl bromide or allyl bromide.

Materials and Reagents:

-

Methyl 2-(1H-indol-2-yl)acetate

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

Alkyl Halide

-

Anhydrous Acetonitrile (MeCN) or DMF

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Step-by-Step Procedure:

-

Setup: To a round-bottom flask, add Methyl 2-(1H-indol-2-yl)acetate (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile or DMF.

-

Alkylation: Add the alkyl halide (1.1-1.5 eq) to the suspension.

-

Heating: Heat the reaction mixture to a temperature between 50-80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with ethyl acetate.

-

Extraction and Purification: Combine the filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Incomplete deprotonation | Ensure NaH is fresh and the reaction is conducted under strictly anhydrous conditions. Increase the equivalents of base and/or alkylating agent. Extend the reaction time. |

| Low reactivity of alkylating agent | Increase the reaction temperature. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). | |

| Formation of C-3 alkylated product | Kinetic control favoring C-3 alkylation | Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product.[2] |

| Multiple alkylations | Use of excess alkylating agent | Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction closely by TLC and quench it once the desired product is formed. |